molecular formula C21H31N3O5S B14616464 N-Formyl-L-methionyl-L-phenylalanyl-L-leucine CAS No. 59881-01-5

N-Formyl-L-methionyl-L-phenylalanyl-L-leucine

Cat. No.: B14616464
CAS No.: 59881-01-5
M. Wt: 437.6 g/mol
InChI Key: VGYRBLZUAGCMET-BZSNNMDCSA-N
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Description

N-Formyl-L-methionyl-L-phenylalanyl-L-leucine is a tripeptide composed of L-methionine, L-phenylalanine, and L-leucine, with a formyl group at the amino terminus. This compound is known for its role as a potent chemotactic factor, particularly in the activation of polymorphonuclear leukocytes (PMNs) and macrophages . It is involved in the innate immune response, directing leukocytes to sites of bacterial invasion .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formyl-L-methionyl-L-phenylalanyl-L-leucine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The formyl group is introduced at the N-terminus during the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with careful control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

N-Formyl-L-methionyl-L-phenylalanyl-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Formyl-L-methionyl-L-phenylalanyl-L-leucine has a wide range of applications in scientific research:

Mechanism of Action

N-Formyl-L-methionyl-L-phenylalanyl-L-leucine exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of leukocytes. This binding activates intracellular signaling pathways, leading to the directed movement of leukocytes towards the source of the peptide. The primary receptors involved are formyl peptide receptor 1 (FPR1) and formyl peptide receptor 2 (FPR2) .

Comparison with Similar Compounds

Similar Compounds

    N-Formyl-L-methionine: A simpler formylated peptide with similar chemotactic properties.

    N-Formyl-L-methionyl-L-leucyl-L-phenylalaninol: A derivative used in NMR studies.

    N-Formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester: Another derivative used in solid-state NMR spectroscopy

Uniqueness

N-Formyl-L-methionyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and the presence of the formyl group, which is crucial for its chemotactic activity. Its ability to activate multiple types of leukocytes and its involvement in innate immunity make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

59881-01-5

Molecular Formula

C21H31N3O5S

Molecular Weight

437.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H31N3O5S/c1-14(2)11-18(21(28)29)24-20(27)17(12-15-7-5-4-6-8-15)23-19(26)16(22-13-25)9-10-30-3/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1

InChI Key

VGYRBLZUAGCMET-BZSNNMDCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCSC)NC=O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)NC=O

Origin of Product

United States

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